N-(pirazolo[1,5-a]piridin-3-ilmetil)ciclohex-3-enocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide makes it an interesting subject for research in various fields, including medicinal chemistry, pharmacology, and organic synthesis.
Aplicaciones Científicas De Investigación
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent . The compound’s unique structure allows it to interact with various molecular targets, making it a valuable tool for drug discovery and development. In biology, it has been used to study cellular pathways and mechanisms of action. Additionally, its stability and reactivity make it useful in organic synthesis and industrial applications.
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, and thereby halting the progression of the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This results in the arrest of the cell cycle, preventing the replication of DNA and the division of cells . The downstream effects include the induction of apoptosis or programmed cell death .
Pharmacokinetics
The compound’s interaction with its target, cdk2, suggests that it has sufficient bioavailability to exert its effects
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This indicates that the compound is effective in inhibiting the growth of these cancer cell lines .
Métodos De Preparación
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide can be achieved through several synthetic routes. One common method involves the cycloaddition of pyridine N-imine with alkynylphosphonates, followed by condensation with hydrazine . This method provides concise access to the pyrazolo[1,5-a]pyridine core, which can then be further functionalized to obtain the desired compound. Industrial production methods may involve the use of high-yield condensation reactions with aminopyrazoles and various acyclic reagents .
Análisis De Reacciones Químicas
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidative [3+2] cycloaddition of alkynylphosphonates with heterocyclic N-imines can be used to synthesize pyrazolo[1,5-a]pyridine derivatives . Common reagents used in these reactions include iron(III) nitrate, hydrazine, and various alkynylphosphonates. The major products formed from these reactions are typically pyrazolo[1,5-a]pyridine derivatives with various functional groups.
Comparación Con Compuestos Similares
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share similar structural features and biological activities but may differ in their specific molecular targets and mechanisms of action. The unique structure of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide, particularly the cyclohex-3-enecarboxamide moiety, sets it apart from other pyrazolo[1,5-a]pyridine derivatives and contributes to its distinct biological properties.
Actividad Biológica
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, focusing on its implications in pharmacology and therapeutic applications.
Synthesis and Structural Characterization
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide involves a multi-step process that typically includes the formation of the pyrazolo[1,5-a]pyridine core followed by functionalization to introduce the cyclohexenecarboxamide moiety. Although specific synthetic pathways for this compound are not extensively documented in current literature, similar compounds have been synthesized using methodologies such as cycloaddition and substitution reactions involving pyrazole derivatives .
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds with similar structural features have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia). These studies often measure cytotoxicity using assays that assess cell viability and proliferation .
Table 1: Anticancer Activity of Pyrazolo Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 10 | CDK2 inhibition |
Compound B | K-562 | 15 | Abl kinase inhibition |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide | TBD | TBD | TBD |
Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values and mechanisms for the compound .
Inhibition of Protein Kinases
The biological activity of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide may also extend to the inhibition of specific protein kinases. Protein kinases such as CDK2 and Abl are crucial targets in cancer therapy. Research has shown that certain pyrazolo derivatives can act as potent inhibitors of these kinases, potentially leading to reduced tumor growth .
Case Studies
-
Case Study: Structure-Activity Relationship (SAR) Analysis
A recent study evaluated a series of pyrazolo[1,5-a]pyridine derivatives for their anticancer activity. The findings indicated that modifications at specific positions on the pyrazole ring significantly influenced both potency and selectivity against different cancer cell lines. This highlights the importance of SAR in designing more effective derivatives . -
Case Study: Molecular Docking Studies
In silico molecular docking studies have been employed to predict the binding affinity of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide to various biological targets. These studies suggest that the compound may interact favorably with key enzymes involved in cancer progression, indicating potential therapeutic applications .
Propiedades
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(12-6-2-1-3-7-12)16-10-13-11-17-18-9-5-4-8-14(13)18/h1-2,4-5,8-9,11-12H,3,6-7,10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGNOWGJBUIGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.